GW 4064

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

GW4064 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

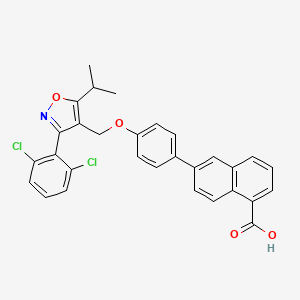

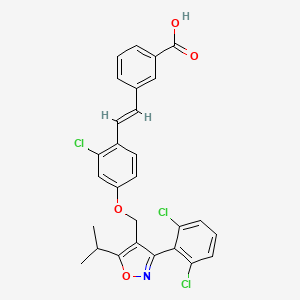

GW 4064, also known as (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, is a potent and selective agonist for the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and is expressed mainly in the liver, intestine, kidney, and adrenal glands .

Mode of Action

This compound interacts with FXR, activating it . This activation leads to changes in the expression of genes regulated by FXR . For instance, this compound has been shown to decrease the expression of the CYP7A1 gene and increase the expression of the BSEP gene in human HepG2 cells .

Biochemical Pathways

The activation of FXR by this compound affects several biochemical pathways. FXR plays key roles in cholesterol, bile acid, and carbohydrate metabolism . Therefore, the activation of FXR by this compound can lead to changes in these metabolic pathways. For example, this compound has been shown to reduce lipid accumulation in cells .

Pharmacokinetics

It is known that this compound is a potent fxr agonist with an ec50 of 65 nm . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The activation of FXR by this compound leads to various molecular and cellular effects. For instance, this compound has been shown to reduce lipid accumulation in cells, likely due to an inhibition of Cd36 expression . It has also been shown to suppress autophagy in nutrient-deprived mouse hepatocytes .

Biochemische Analyse

Biochemical Properties

GW 4064 is a non-steroidal compound that acts as a selective agonist of FXR. It has an EC50 value of 15 nM, indicating its high potency. This compound interacts with various enzymes, proteins, and other biomolecules. It binds to FXR, leading to the activation of FXR target genes involved in bile acid homeostasis, lipid metabolism, and glucose regulation. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it modulates the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. This compound has been shown to reduce lipid accumulation in hepatocytes and protect against lipopolysaccharide-induced liver inflammation and apoptosis. In breast cancer cells, this compound inhibits leptin signaling pathway activation and reduces tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to FXR, leading to the activation of FXR target genes. This activation results in the regulation of bile acid, lipid, and glucose metabolism. This compound also interacts with multiple G protein-coupled receptors, including histamine receptors, which may contribute to its biological effects. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, further highlighting its anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound has been shown to improve hyperglycemia and hyperlipidemia in diabetic mice models. It also suppresses autophagy in nutrient-deprived mouse hepatocytes and protects against liver inflammation and apoptosis. The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic mice, this compound improves hyperglycemia and hyperlipidemia at specific dosages. High doses of this compound may lead to adverse effects, including hepatotoxicity and alterations in gene expression. The threshold effects and toxic effects of this compound at high doses have been observed in various studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FXR. It regulates bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. This compound also affects the expression of genes involved in these metabolic pathways, including the bile salt export protein, small heterodimer partner, and cytochrome P450 7A1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. In hepatocytes, this compound reduces the expression and function of CD36, a fatty acid transporter, thereby affecting lipid uptake and metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it binds to FXR and activates FXR target genes. This localization is crucial for its role in regulating gene expression and metabolic processes. This compound may also localize to other subcellular compartments, depending on its interactions with specific biomolecules and post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: GW4064 wird in einem mehrstufigen Prozess synthetisiert, der die Bildung eines Isoxazolrings und anschliessende Funktionalisierung umfasst . Die wichtigsten Schritte sind:

Bildung des Isoxazolrings: Dies beinhaltet die Reaktion von 2,6-Dichlorbenzonitril mit Isopropylmagnesiumbromid, um das entsprechende Grignard-Reagenz zu bilden, das dann mit Oxalsäureethylester umgesetzt wird, um den Isoxazol-Zwischenprodukt zu ergeben.

Funktionalisierung: Das Isoxazol-Zwischenprodukt wird weiter mit 4-Brom-3-Chlorstilben unter Suzuki-Kupplungsbedingungen umgesetzt, um das Endprodukt GW4064 zu bilden.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für GW4064 nicht allgemein dokumentiert sind, umfasst die Synthese typischerweise Standard-Organosynthesetechniken wie Grignard-Reaktionen, Suzuki-Kupplungen und Reinigungsschritte wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Reaktionstypen: GW4064 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: GW4064 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Substitution: Substitutionsreaktionen wie Halogenierung können verwendet werden, um verschiedene Substituenten an den aromatischen Ringen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate mit modifizierten funktionellen Gruppen ergeben, während die Reduktion reduzierte Formen von GW4064 erzeugen kann .

Wissenschaftliche Forschungsanwendungen

GW4064 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: GW4064 hat sich als potenzielles Therapeutikum bei der Behandlung von Stoffwechselstörungen wie nicht-alkoholischer Fettlebererkrankung, Cholestase und Diabetes gezeigt.

Wirkmechanismus

GW4064 übt seine Wirkung aus, indem es an den Farnesoid-X-Rezeptor bindet und ihn aktiviert . Nach der Aktivierung reguliert der Farnesoid-X-Rezeptor die Expression von Genen, die an der Gallensäuresynthese, dem Lipidstoffwechsel und der Glukosehomöostase beteiligt sind . Die beteiligten molekularen Ziele und Pfade umfassen:

Gallensäurenstoffwechsel: Die Aktivierung des Farnesoid-X-Rezeptors durch GW4064 führt zur Unterdrückung der Gallensäuresynthese und zur Erhöhung des Gallensäuretransports.

Lipidstoffwechsel: GW4064 reduziert die Lipidakkumulation in der Leber, indem es die Expression von Lipidtransportergenen wie CD36 herunterreguliert.

Glukosehomöostase: GW4064 verbessert den Glukosestoffwechsel, indem es die Expression gluconeogener Gene wie Phosphoenolpyruvatcarboxykinase und Glucose-6-Phosphatase verringert.

Analyse Chemischer Reaktionen

Types of Reactions: GW4064 undergoes various chemical reactions, including:

Oxidation: GW4064 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.

Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives with modified functional groups, while reduction can produce reduced forms of GW4064 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Obeticholic Acid: Ein weiterer potenter Farnesoid-X-Rezeptor-Agonist, der zur Behandlung der primären biliären Cholangitis eingesetzt wird.

GW3965 Hydrochlorid: Eine synthetische Verbindung, die als Agonist für Leber-X-Rezeptoren wirkt, die eng mit dem Farnesoid-X-Rezeptor verwandt sind.

Chenodesoxycholsäure: Eine natürliche Gallensäure, die auch den Farnesoid-X-Rezeptor aktiviert, jedoch mit geringerer Potenz als GW4064.

Einzigartigkeit von GW4064: GW4064 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den Farnesoid-X-Rezeptor . Im Gegensatz zu anderen Farnesoid-X-Rezeptor-Agonisten wurde GW4064 umfassend auf seine Auswirkungen auf verschiedene Stoffwechselwege und Krankheiten untersucht, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTNEISLBIENSA-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017083 | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278779-30-9, 1089660-72-9 | |

| Record name | GW 4064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW4064 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GW-4064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GW4064?

A1: GW4064 was initially characterized as a potent and selective agonist of FXR, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. [] Upon binding to FXR, GW4064 promotes its dimerization with retinoid X receptor α (RXRα), leading to the transcriptional regulation of genes involved in bile acid homeostasis, lipid metabolism, glucose regulation, and inflammation. [, , , , ]

Q2: Does GW4064 exert its effects solely through FXR activation?

A2: Recent research suggests that GW4064 might interact with additional targets beyond FXR. Studies have shown that GW4064 can activate cAMP signaling, induce intracellular Ca2+ accumulation, and modulate the activity of G protein-coupled receptors (GPCRs), including histamine receptors. [, ] These findings highlight the importance of considering potential off-target effects when interpreting experimental results obtained with GW4064.

Q3: What are the downstream effects of GW4064-mediated FXR activation in the liver?

A3: In the liver, GW4064 activation of FXR leads to the transcriptional repression of CYP7A1, a key enzyme involved in bile acid synthesis. [, , ] This repression occurs through both direct and indirect mechanisms. Directly, FXR activation enhances the expression of small heterodimer partner (SHP), a transcriptional repressor that interferes with CYP7A1 expression. [, ] Indirectly, FXR activation in the intestine stimulates the production of fibroblast growth factor 15 (FGF15), which then signals through the FGFR4 receptor in the liver to suppress CYP7A1. [] This complex interplay highlights the multifaceted role of FXR in maintaining bile acid homeostasis.

Q4: How does GW4064 impact glucose metabolism?

A4: GW4064 has demonstrated insulin-mimetic effects in both in vitro and in vivo models of diabetes. [] Studies have shown that GW4064 can enhance glucose uptake, increase glycogen synthase activity, and improve glucose tolerance. [] These effects are thought to be mediated, at least in part, by FXR-dependent modulation of the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of glucose metabolism. []

Q5: Does GW4064 influence the immune response?

A5: Research suggests that GW4064 can modulate the immune response, particularly in the context of inflammation. Studies have shown that GW4064 can attenuate lipopolysaccharide (LPS)-induced inflammation in the liver, potentially by suppressing the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) pathway. [] Additionally, GW4064 has been shown to protect against liver ischemia/reperfusion injuries by upregulating SHP in Kupffer cells, specialized macrophages residing in the liver. []

Q6: What is the molecular formula and weight of GW4064?

A6: The molecular formula of GW4064 is C26H20Cl3NO5, and its molecular weight is 532.8 g/mol.

Q7: Has GW4064 shown efficacy in preclinical models of disease?

A7: GW4064 has demonstrated promising results in various preclinical models. It has shown efficacy in attenuating hepatic steatosis in vitro, [] reducing liver damage in rat models of cholestasis, [, ] and improving glucose tolerance in diabetic mice. []

Q8: What are the limitations of using GW4064 in research?

A8: One major limitation is the potential for off-target effects, as GW4064 has been shown to interact with targets beyond FXR. [, ] Additionally, long-term administration of GW4064 in a high-fat diet mouse model unexpectedly led to exacerbated obesity and diabetes, likely due to a reduction in bile acid pool size and energy expenditure. [] This finding highlights the need for careful consideration of dosage and treatment duration in preclinical studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)

![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)